molecular formula C22H19N5O5 B5296034 N'-[[4-(dimethylamino)phenyl](phenyl)methylene]-3,5-dinitrobenzohydrazide

N'-[[4-(dimethylamino)phenyl](phenyl)methylene]-3,5-dinitrobenzohydrazide

Cat. No. B5296034
M. Wt: 433.4 g/mol
InChI Key: GTXIXGTWKPTLBB-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[[4-(dimethylamino)phenyl](phenyl)methylene]-3,5-dinitrobenzohydrazide, commonly known as DNP, is a chemical compound with the molecular formula C18H14N4O5. DNP is a yellow crystalline powder that has been used in various scientific research applications due to its unique properties.

Scientific Research Applications

DNP has been used in various scientific research applications, including as a fluorescent probe for the detection of hydrogen peroxide, as a photosensitizer for photodynamic therapy, and as a reagent for the synthesis of other compounds.

Mechanism of Action

DNP acts as a proton ionophore, which means that it can transport protons across biological membranes. This property has been used in various scientific research applications, including in the study of mitochondrial respiration and oxidative phosphorylation.
Biochemical and Physiological Effects:
DNP has been shown to increase metabolic rate and energy expenditure in various organisms, including humans. This effect is due to the uncoupling of oxidative phosphorylation, which leads to the production of heat instead of ATP. DNP has also been shown to induce apoptosis in cancer cells and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

DNP has several advantages for lab experiments, including its ability to cross biological membranes and its fluorescent properties. However, DNP is also toxic and can cause cell death at high concentrations. Therefore, careful consideration should be given to the dosage and concentration used in lab experiments.

Future Directions

There are several future directions for the use of DNP in scientific research, including its potential use as a treatment for obesity and metabolic disorders, its use as a photosensitizer for cancer therapy, and its use as a probe for the detection of reactive oxygen species.
In conclusion, DNP is a unique chemical compound that has been used in various scientific research applications. Its proton ionophore properties have been used in the study of mitochondrial respiration and oxidative phosphorylation, and it has also been shown to increase metabolic rate and energy expenditure. However, careful consideration should be given to the dosage and concentration used in lab experiments due to its toxicity. There are several future directions for the use of DNP in scientific research, including its potential use as a treatment for obesity and metabolic disorders and its use as a photosensitizer for cancer therapy.

Synthesis Methods

DNP can be synthesized through the reaction of 4-nitrobenzaldehyde with dimethylamine, followed by the reaction with 3,5-dinitrobenzoyl chloride. The resulting product is then purified through recrystallization.

properties

IUPAC Name

N-[(Z)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5/c1-25(2)18-10-8-16(9-11-18)21(15-6-4-3-5-7-15)23-24-22(28)17-12-19(26(29)30)14-20(13-17)27(31)32/h3-14H,1-2H3,(H,24,28)/b23-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXIXGTWKPTLBB-LNVKXUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[[4-(Dimethylamino)phenyl](phenyl)methylene]-3,5-dinitrobenzohydrazide

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